molecular formula C7H5N3O B13962092 Pyrimido[4,5-B][1,4]oxazepine CAS No. 86888-26-8

Pyrimido[4,5-B][1,4]oxazepine

Cat. No.: B13962092
CAS No.: 86888-26-8
M. Wt: 147.13 g/mol
InChI Key: SHQVWBZVMFPCFZ-UHFFFAOYSA-N
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Description

Significance of Fused Heterocyclic Ring Systems in Chemical Research

Fused heterocyclic compounds, which consist of two or more rings sharing at least one common bond, are integral to drug discovery and materials science. airo.co.in Their rigid, three-dimensional structures provide a unique framework that can interact with high specificity and potency with biological targets. airo.co.in This structural complexity allows for the fine-tuning of pharmacological activity, making them a "privileged scaffold" in medicinal chemistry. bohrium.com Many approved pharmaceutical products feature a heterocyclic motif as their core structure. nih.gov The diverse biological activities exhibited by fused heterocycles, including anticancer, antiviral, antibacterial, and anti-inflammatory properties, underscore their importance in the development of novel therapeutic agents. airo.co.inijpsr.com

Overview of Pyrimidine (B1678525) and Oxazepine Scaffolds in Synthetic Chemistry

The pyrimido[4,5-b] ekb.egbohrium.comoxazepine system is composed of two key heterocyclic rings: pyrimidine and oxazepine.

The pyrimidine ring, a six-membered aromatic ring with two nitrogen atoms, is a fundamental building block in nature, most notably as a core component of the nucleobases uracil, thymine, and cytosine in DNA and RNA. researchgate.net In synthetic chemistry, the pyrimidine scaffold is highly valued for its wide array of biological activities, including anticancer, antiviral, and antimicrobial properties. researchgate.nettandfonline.com The versatility of pyrimidine chemistry allows for extensive functionalization, enabling the creation of large libraries of compounds for drug discovery. tandfonline.com

The oxazepine ring is a seven-membered heterocycle containing one oxygen and one nitrogen atom. nih.gov Specifically, the ekb.egbohrium.comoxazepine isomer indicates the relative positions of these heteroatoms. Oxazepine derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory, anticonvulsant, and antipsychotic properties. nih.gov The synthesis of oxazepine-containing scaffolds is an active area of research, with various methods developed to construct this seven-membered ring system. mdpi.comacs.org

Unique Structural Features and Topological Considerations of Pyrimido[4,5-b]ekb.egbohrium.comoxazepine

The fusion of the pyrimidine and 1,4-oxazepine (B8637140) rings creates the tricyclic pyrimido[4,5-b] ekb.egbohrium.comoxazepine system. This fusion imparts specific structural and electronic properties to the molecule. The planarity of the pyrimidine ring contrasts with the more flexible, non-planar conformation of the seven-membered oxazepine ring. This combination of a rigid aromatic portion and a flexible heterocyclic ring is a key feature that can influence its interaction with biological macromolecules.

The precise arrangement of the fused rings is crucial. For instance, the regioselective synthesis of 5,6-dihydrobenzo[b]pyrimido[5,4-f] ekb.egbohrium.comoxazepine highlights the importance of controlling the cyclization process to obtain the desired isomer. tandfonline.com The synthesis of pyrimido[4,5-b] ekb.egbohrium.comoxazines, a related but distinct ring system, can be achieved through the condensation of 4,5-diaminopyrimidine (B145471) derivatives with α-halogeno-ketones, demonstrating how subtle changes in reactants can lead to different fused structures. rsc.org

Context within Nitrogen and Oxygen Containing Heterocycles

Pyrimido[4,5-b] ekb.egbohrium.comoxazepine belongs to the broad and vital class of organic compounds that contain both nitrogen and oxygen heteroatoms within their cyclic framework. nih.govsioc-journal.cn These types of heterocycles are widespread in nature and are fundamental to many biological processes. nih.gov The presence of both nitrogen and oxygen atoms provides multiple sites for hydrogen bonding and other non-covalent interactions, which are critical for molecular recognition and biological activity. researchgate.net

Properties

CAS No.

86888-26-8

Molecular Formula

C7H5N3O

Molecular Weight

147.13 g/mol

IUPAC Name

pyrimido[4,5-b][1,4]oxazepine

InChI

InChI=1S/C7H5N3O/c1-2-9-6-4-8-5-10-7(6)11-3-1/h1-5H

InChI Key

SHQVWBZVMFPCFZ-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=NC=NC=C2N=C1

Origin of Product

United States

Synthetic Methodologies and Strategies for Pyrimido 4,5 B 1 2 Oxazepine

Classical and Contemporary Approaches to Core Ring System Formation

The formation of the fused ring system can be achieved through various means, highlighting a progression from traditional, stepwise syntheses to more streamlined, contemporary methods.

Complex heterocyclic scaffolds such as pyrimido[4,5-b] researchgate.netbohrium.comoxazepine are often constructed through multi-step synthetic sequences. These protocols allow for the careful and controlled assembly of the molecule from simpler starting materials. For analogous pyrimidine-fused heterocyclic systems like pyrimido[4,5-b] researchgate.netbohrium.combenzodiazepines and pyrimido[4,5-b]indoles, multi-step approaches are common. researchgate.netbiomedpharmajournal.org A representative strategy for a related pyrimidine-fused seven-membered ring involves a sequence of nitrosation, selective aminolysis of alkoxy groups, and a tandem reduction/cyclization. researchgate.net This stepwise approach provides versatility and allows for the introduction of various substituents at different stages of the synthesis, which is crucial for developing libraries of compounds for further investigation. researchgate.net

For instance, the synthesis of the analogous pyrimido[4,5-b] researchgate.netbohrium.combenzothiazepines has been achieved through a three-step process starting from 5-amino-4,6-bis(arylthio)pyrimidines, demonstrating a viable multi-step pathway for related pyrimidine-fused systems. researchgate.net Such established protocols for related sulfur and nitrogen analogs serve as a blueprint for the logical design of multi-step syntheses targeting the pyrimido[4,5-b] researchgate.netbohrium.comoxazepine core.

In contrast to stepwise methods, one-pot syntheses offer an efficient and resource-effective approach by combining multiple reaction steps in a single flask, thereby avoiding the isolation and purification of intermediates. An efficient one-pot, two-step process has been developed for the regioselective synthesis of the 5,6-dihydrobenzo[b]pyrimido[5,4-f] researchgate.netbohrium.comoxazepine system. tandfonline.comtandfonline.com

This process involves the heterocyclization of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine (B95802) with a 2-aminophenol (B121084) in the presence of potassium carbonate (K₂CO₃) under mild conditions. tandfonline.comresearchgate.net The reaction first proceeds via an intermolecular cyclization to form the oxazepine ring. tandfonline.com The resulting intermediate, 2-chloro-4-methyl-5,6-dihydrobenzo[b]pyrimido[5,4-f] researchgate.netbohrium.comoxazepine, can then be subjected to subsequent amination with various secondary amines in the same pot to yield a range of substituted products in moderate to good yields. tandfonline.comtandfonline.comresearchgate.net This strategy highlights a simple and effective method for creating a library of these novel tricyclic systems. tandfonline.com

Table 1: One-Pot Synthesis of Substituted 5,6-Dihydrobenzo[b]pyrimido[5,4-f] researchgate.netbohrium.comoxazepine Derivatives This table is interactive and based on reported synthetic findings.

Starting MaterialsReagents & ConditionsProductYield (%)Reference
2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine, 2-aminophenol1. K₂CO₃, DMF/CHCl₃, rt 2. Secondary Amine, EtOH, reflux2-(Amine-substituted)-4-methyl-5,6-dihydrobenzo[b]pyrimido[5,4-f] researchgate.netbohrium.comoxazepineModerate to Good tandfonline.com, tandfonline.com

Cyclization Reactions in the Construction of the Pyrimido[4,5-b]researchgate.netbohrium.comoxazepine Moiety

The critical step in forming the pyrimido[4,5-b] researchgate.netbohrium.comoxazepine structure is the cyclization reaction that creates the seven-membered oxazepine ring. Several named reactions and cyclization strategies are employed for this purpose.

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction used in the synthesis of diaryl ethers and other heterocyclic systems. While direct examples for the pyrimido[4,5-b] researchgate.netbohrium.comoxazepine are not prevalent, this method has proven effective for constructing the core of related benzoxazine (B1645224) and dibenz[b,f] researchgate.netbohrium.comoxazepine structures. acs.orgnih.gov For example, the synthesis of 4,7-disubstituted-2H-benzo[b] researchgate.netbohrium.com-oxazin-3(4H)-ones has been efficiently achieved using a Smiles rearrangement as the key step. nih.gov This approach is often more efficient than conventional methods for forming the oxazine (B8389632) ring. nih.gov The strategy typically involves a precursor where a nucleophilic oxygen atom is tethered to an activated aromatic ring, which then undergoes intramolecular cyclization. Given its utility in forming the C-O bond within similar heterocyclic frameworks, the Smiles rearrangement represents a viable and potent strategy for the cyclization step in pyrimido[4,5-b] researchgate.netbohrium.comoxazepine synthesis. acs.orgacs.org

Intramolecular Friedel-Crafts reactions are a classic method for forming cyclic compounds through electrophilic aromatic substitution. masterorganicchemistry.com This reaction is particularly useful for synthesizing polycyclic systems and can be used to form five-, six-, and seven-membered rings. masterorganicchemistry.com The strategy involves an aromatic ring and a tethered electrophilic moiety (either an alkyl halide or an acyl group) that cyclize in the presence of a Lewis acid catalyst like AlCl₃ or a protic acid. masterorganicchemistry.com

In the context of pyrimido[4,5-b] researchgate.netbohrium.comoxazepine synthesis, a hypothetical precursor, such as an N-acyl derivative of a 5-amino-4-(2-phenoxyethoxy)pyrimidine, could undergo intramolecular Friedel-Crafts acylation. The pyrimidine (B1678525) ring, being electron-deficient, would be unreactive, while an appended phenyl ring could undergo electrophilic attack to close the seven-membered oxazepine ring. The success of such a reaction is generally favored when forming six-membered rings, but the formation of seven-membered rings is also well-documented. masterorganicchemistry.comscispace.com

The Bischler-Napieralski reaction is a well-established method for synthesizing dihydroisoquinolines via the intramolecular cyclization of β-arylethylamides in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). wikipedia.org While traditionally used for isoquinoline (B145761) synthesis, analogs of this reaction have been successfully applied to create pyrimidine-fused seven-membered heterocyclic systems. researchgate.net

Notably, a Bischler-Napieralski-type reaction was used to prepare novel tricyclic pyrimido[4,5-b] researchgate.netbohrium.combenzothiazepines, the sulfur analogs of the target oxazepine. researchgate.net In this synthesis, 5-amino-4,6-bis(arylthio)pyrimidines were reacted with carboxylic acids to achieve cyclization. researchgate.net Similarly, the reaction has been employed in the synthesis of 11H-pyrimido[4,5-b] researchgate.netbohrium.combenzodiazepines, the nitrogen analogs. researchgate.netujaen.es These examples strongly suggest that a similar strategy, starting from an appropriately substituted 5-aminopyrimidine (B1217817) with a tethered phenoxyethylamide side chain, could undergo cyclodehydration under Bischler-Napieralski conditions to furnish the pyrimido[4,5-b] researchgate.netbohrium.comoxazepine ring system.

7-exo-dig Cyclizations

The 7-exo-dig cyclization is a powerful strategy for constructing seven-membered rings, adhering to Baldwin's rules for ring closure. In the context of synthesizing fused 1,4-oxazepine (B8637140) systems, this approach has been effectively utilized, particularly for analogous benzoxazepine structures which provide a model for the pyrimido[4,5-b] Current time information in Madison County, US.researchgate.netoxazepine core.

The synthesis of imidazole-fused 1,4-benzoxazepines has been accomplished through base-mediated 7-exo-dig cyclizations. researchgate.netacs.org In this methodology, substrates containing alkyne functional groups are key starting materials. researchgate.net For instance, the treatment of appropriately substituted benzimidazole (B57391) derivatives with a base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF) can initiate the cyclization. acs.org

The reaction's outcome can be influenced by the substitution pattern of the alkyne. While disubstituted alkynes tend to yield the expected exocyclic E/Z configured cyclization products, terminal alkynes can sometimes lead to isomeric products with rearranged skeletal structures alongside the desired 7-exo-dig products. researchgate.netacs.org Density functional theory (DFT) calculations have been employed to understand the mechanisms behind the formation of these unexpected products, suggesting they may arise from a sequence of intermolecular O-to-N-propargyl transfer reactions followed by the 7-exo-dig cyclization. researchgate.netresearchgate.net A notable aspect of this method is the potential for subsequent base-mediated 1,3-H shifts to convert the initially formed exocyclic products into their endocyclic isomers. researchgate.netresearchgate.net

Table 1: Base-Mediated 7-exo-dig Cyclization for Fused Benzoxazepines

Substrate TypeReagents and ConditionsKey TransformationObserved ProductsReference
Disubstituted AlkynesNaH, DMF, room temperature7-exo-dig cyclizationExocyclic E/Z configured benzoxazepines researchgate.net
Terminal AlkynesNaH, DMF, room temperature7-exo-dig cyclization and rearrangementExpected 7-exo-dig products and isomeric structures acs.org

Cascade and Tandem Reaction Sequences

Cascade and tandem reactions offer an efficient approach to molecular complexity, allowing for the formation of multiple bonds in a single synthetic operation from readily available starting materials. Several such sequences have been developed for the synthesis of oxazepine-containing scaffolds.

A one-pot, three-component reaction provides a direct route to oxazepine-quinazolinone bis-heterocyclic systems. nih.gov This process involves the reaction of 2-(2-formylphenoxy)acetic acid, 2-aminobenzamide, and an isocyanide in refluxing ethanol. nih.gov The sequence results in the formation of one C-C bond and multiple C-N bonds, constructing both a benzoxazepine and a quinazolinone ring in a single, high-yielding step. nih.gov

Another notable tandem process involves a Betti/Ullmann/oxidation reaction sequence. ias.ac.in This method utilizes Betti bases, which undergo an intramolecular Ullmann coupling catalyzed by copper(I) iodide (CuI) with L-proline as a ligand, followed by an in-situ oxidation to yield oxazepine derivatives. ias.ac.in Similarly, a tandem C-N coupling/C-H carbonylation has been developed for the synthesis of benzo-1,4-oxazepine derivatives from phenylamines and allyl halides under a carbon dioxide atmosphere. mdpi.com

For the direct construction of the pyrimido-fused system, a one-pot two-step process has been described for the synthesis of 5,6-dihydrobenzo[b]pyrimido[5,4-f] Current time information in Madison County, US.researchgate.netoxazepine. tandfonline.comrawdatalibrary.net This involves the heterocyclization of 5-(chloromethyl)-2,4-dichloro-6-methylpyrimidine with 2-aminophenol, followed by reaction with various secondary amines. tandfonline.comrawdatalibrary.net Furthermore, multicomponent reactions involving aminopyrimidinones, dimedone, and aromatic aldehydes can proceed through a Mannich-type reaction sequence to build the pyrimido[4,5-b]quinoline core, which is structurally related to the oxazepine target. nih.gov A direct amine-catalyzed cascade reaction between 2-cyclohexene-1-one and tricyclic imines like dibenzoxazepines, proceeding through a Mannich reaction and an intramolecular aza-Michael sequence, has also been reported for creating complex fused systems. acs.org

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis provides a cornerstone for modern organic synthesis, enabling the formation of complex heterocyclic structures like pyrimido[4,5-b] Current time information in Madison County, US.researchgate.netoxazepine with high efficiency and selectivity. Catalysts based on palladium, rhodium, and gold have proven particularly effective.

Palladium-Catalyzed Intramolecular Coupling Reactions

Palladium catalysts are widely used for their ability to mediate a diverse range of coupling reactions. The synthesis of dibenzo[b,e] Current time information in Madison County, US.researchgate.netdiazepinones has been achieved via a carbonylation reaction of benzenediamine derivatives using a recyclable palladium-complexed dendrimer catalyst. mdpi.com While not a pyrimido-oxazepine, this demonstrates the utility of palladium-catalyzed carbonylation in forming seven-membered heterocyclic rings. A more direct application involves the palladium-catalyzed intramolecular direct C–H arylation for synthesizing tricyclic benzoimidazodiazepine derivatives, showcasing the power of Pd-catalysis in forming fused ring systems. mdpi.com These methods provide a conceptual framework for potential application in pyrimido[4,5-b] Current time information in Madison County, US.researchgate.netoxazepine synthesis.

Rhodium-Catalyzed Hydrofunctionalizations

Rhodium catalysis has been successfully applied to the synthesis of 1,4-benzoxazepines through the hydrofunctionalization of alkynes and allenes. acs.org This strategy provides an atom-economical route to enantioenriched seven-membered heterocycles. The intramolecular rhodium-catalyzed hydroamination of substrates bearing N-Ar groups affords chiral 3-vinyl-1,4-benzodiazepines with high yields and excellent enantioselectivities. acs.org An analogous hydroalkoxylation can be envisioned for the synthesis of the corresponding 1,4-benzoxazepine (B8686809) core. acs.org

Another innovative rhodium-catalyzed approach involves the reaction of N-sulfonyl-1,2,3-triazoles with glycidols. ubinkim.com This one-pot reaction proceeds via a sequential rhodium(II)-catalyzed transformation followed by a Lewis acid-catalyzed intramolecular ring-opening of the epoxide, leading to the formation of nonaromatic fused 1,4-oxazepines. ubinkim.com The regioselectivity of the ring-opening is dependent on the substituents on the glycidol (B123203) component. ubinkim.com

Gold-Catalyzed Cyclizations

Gold catalysts, known for their carbophilic nature, are highly effective in promoting intramolecular cyclizations of substrates containing alkynes. An efficient one-pot synthesis of 1,4-oxazepine derivatives has been achieved through the gold-catalyzed intramolecular cyclization of N-propargylic β-enaminones under mild conditions. researchgate.net This transformation tolerates a range of substituents, providing access to various functionalized oxazepines in moderate to good yields. researchgate.netresearchgate.net Gold(I) complexes, in particular, have been noted for their ability to catalyze domino cyclization cascades to produce polyaromatic heterocycles. beilstein-journals.org

Regioselective Synthesis and Divergent Synthetic Pathways

Controlling regioselectivity is a critical challenge in the synthesis of complex molecules with multiple reactive sites. For pyrimido-oxazepine systems, divergent strategies have been developed that allow for the selective synthesis of different isomers from a common starting material.

A notable example is a switchable, solvent-controlled divergent synthesis that yields either pyrimidine or dibenzo[b,f] Current time information in Madison County, US.researchgate.netoxazepine derivatives from the same starting materials. researchgate.netepa.gov The reaction of ortho-fluorinated substrates can be directed towards the dibenzo[b,f] Current time information in Madison County, US.researchgate.netoxazepine product in moderate to excellent yields by using dimethyl sulfoxide (B87167) (DMSO) as the solvent. researchgate.netepa.gov In contrast, using 1,4-dioxane (B91453) as the solvent leads to the formation of O-substituted pyrimidines. researchgate.netepa.gov This selectivity is rationalized by a reaction mechanism involving a key Smiles rearrangement step. epa.gov

Regioselectivity is also a key feature in the one-pot, two-step synthesis of 5,6-dihydrobenzo[b]pyrimido[5,4-f] Current time information in Madison County, US.researchgate.netoxazepine derivatives. tandfonline.comrawdatalibrary.netbohrium.comtandfonline.com The initial reaction between 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine and 2-aminophenol can potentially form two regioisomers, but the process demonstrates high regioselectivity under mild conditions. tandfonline.com

Table 2: Solvent-Controlled Divergent Synthesis

Starting MaterialsSolventKey Mechanistic StepProduct ClassReference
ortho-fluorinated substratesDMSOSNAr reaction / Smiles rearrangementDibenzo[b,f] Current time information in Madison County, US.researchgate.netoxazepine derivatives researchgate.netepa.gov
ortho-fluorinated substrates1,4-DioxaneSNAr reaction2-Pyrimidinyloxy-N-arylbenzylamines researchgate.netepa.gov

Solvent-Controlled Divergent Synthesis

A notable strategy for the synthesis of pyrimidine-fused oxazepines involves solvent-controlled divergent synthesis, which allows for the selective formation of different products from the same starting materials by simply changing the reaction solvent. epa.govresearchgate.net An efficient and regioselective method has been developed for the synthesis of dibenzo[b,f] rsc.orgresearchgate.netoxazepine (DBO) derivatives and related pyrimidine structures. epa.gov The choice of solvent dictates the reaction pathway, leading to either O-substituted or N-substituted pyrimidines, with the latter being precursors to the desired oxazepine ring system. researchgate.net

The reaction mechanism involves a crucial SNAr reaction and a Smiles rearrangement as key steps. epa.govresearchgate.net When 1,4-dioxane is used as the solvent, the reaction yields 2-pyrimidinyloxy-N-arylbenzylamines (O-substituted pyrimidines) in high yields. researchgate.net In contrast, employing dimethyl sulfoxide (DMSO) as the solvent favors the formation of N-(2-hydroxybenzyl)-N-phenylpyrimidin-2-amines (N-substituted pyrimidines) or, in the case of ortho-fluorinated substrates, leads directly to the dibenzo[b,f] rsc.orgresearchgate.netoxazepine derivatives. epa.govresearchgate.net This switch in selectivity is attributed to the different polarities and coordinating abilities of the solvents, which influence the transition states of the competing reaction pathways. researchgate.net

Table 1: Solvent-Controlled Synthesis of Dibenzo[b,f] rsc.orgresearchgate.netoxazepine Precursors

Starting Materials Solvent Product Yield
2-chloropyrimidine, N-aryl-2-hydroxybenzylamine 1,4-Dioxane 2-Pyrimidinyloxy-N-arylbenzylamine (O-substituted) Excellent
2-chloropyrimidine, N-aryl-2-hydroxybenzylamine DMSO N-(2-hydroxybenzyl)-N-phenylpyrimidin-2-amine (N-substituted) Excellent
ortho-fluorinated substrates DMSO Dibenzo[b,f] rsc.orgresearchgate.netoxazepine (DBO) Moderate to Excellent

Data sourced from multiple reports on solvent-controlled synthesis. epa.govresearchgate.net

Control of Regioselectivity in Ring Closure

Regioselectivity is a critical aspect in the synthesis of pyrimido[4,5-b] rsc.orgresearchgate.netoxazepines, particularly in tricyclic systems where the fusion of the pyrimidine and oxazepine rings can occur in different orientations. An efficient, one-pot, two-step process has been described for the regioselective synthesis of the 2-chloro-4-methyl-5,6-dihydrobenzo[b]pyrimido[5,4-f] rsc.orgresearchgate.netoxazepine system. tandfonline.comtandfonline.comresearchgate.net

This synthesis starts with the reaction of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine and 2-aminophenol. tandfonline.com The 2-aminophenol molecule possesses two nucleophilic sites (the amino group and the hydroxyl group), which could potentially lead to the formation of two different regioisomers (3 or 3'). tandfonline.com However, under mild conditions using potassium carbonate (K₂CO₃) as a base in a DMF/CHCl₃ solvent mixture, the reaction proceeds with high regioselectivity. tandfonline.com The reaction involves an intermolecular cyclization where the amino group of 2-aminophenol preferentially attacks the pyrimidine ring, followed by cyclization to form the oxazepine ring. tandfonline.comresearchgate.net The structure of the resulting regioisomer is confirmed through various spectroscopic methods. tandfonline.com

In a related context, the synthesis of dipyrimido[4,5-b:4′,5′-e] rsc.orgresearchgate.netthiazepine, a sulfur analog, also highlights the importance of regioselectivity. Theoretical calculations (GIAO) were used to confirm that the heterocyclization occurs with the attachment of the -SH moiety to the CH₂ group, demonstrating the predictability and control that can be achieved in these complex ring formations. tandfonline.com

Table 2: Regioselective Synthesis of 5,6-Dihydrobenzo[b]pyrimido[5,4-f] rsc.orgresearchgate.netoxazepine Derivatives

Reactant 1 Reactant 2 Conditions Product Yield
2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine 2-Aminophenol K₂CO₃, DMF/CHCl₃, Room Temp. 2-Chloro-4-methyl-5,6-dihydrobenzo[b]pyrimido[5,4-f] rsc.orgresearchgate.netoxazepine -
2-Chloro-4-methyl-5,6-dihydrobenzo[b]pyrimido[5,4-f] rsc.orgresearchgate.netoxazepine Various Secondary Amines - Substituted 5,6-dihydrobenzo[b]pyrimido[5,4-f] rsc.orgresearchgate.netoxazepines Moderate to Good

This table summarizes a two-step process for synthesizing various derivatives. tandfonline.comtandfonline.com

Enantioselective Synthesis and Chiral Induction Strategies

The development of enantioselective methods for synthesizing chiral pyrimido[4,5-b] rsc.orgresearchgate.netoxazepine derivatives is an area of growing interest, as the stereochemistry of these molecules can be crucial for their biological activity. While literature specifically on pyrimido[4,5-b] rsc.orgresearchgate.netoxazepines is scarce, strategies developed for the closely related dibenzo[b,f] rsc.orgresearchgate.netoxazepine scaffold provide significant insights. researchgate.netresearchgate.net

One successful approach involves the organocatalyzed, proline-catalyzed direct Mannich/cyclization reaction between seven-membered dibenzo[b,f] rsc.orgresearchgate.net-oxazepine-imines and aqueous glutaraldehyde. acs.org This reaction proceeds to generate tetracyclic dibenzo[b,f] rsc.orgresearchgate.net-oxazepine-fused 1,2-dihydropyridines with high yields and excellent enantioselectivity (up to >99:1 er). acs.org

Another powerful strategy is the enantioselective desymmetrization of 3-substituted oxetanes catalyzed by a confined chiral phosphoric acid. nih.gov This metal-free process provides access to chiral seven-membered 1,4-benzoxazepines in good to high yields (up to 98%) and with high enantioselectivity (up to 94% ee). nih.gov The versatility of this method is demonstrated by its tolerance for a broad range of substrates, including those with both electron-rich and electron-withdrawing groups. nih.gov

Chiral induction, where a chiral molecule influences the stereochemical outcome of a reaction, is another key strategy. In the context of supramolecular chemistry, tyrosine-functionalized pillar tandfonline.comarenes have been used as chiral inducers to construct double-helical polymers. mdpi.com This concept of using a chiral inducer to control the helicity of a larger structure could be adapted to influence the stereoselective formation of complex heterocyclic systems like chiral oxazepines. mdpi.com

Table 3: Enantioselective Approaches to Oxazepine Derivatives

Reaction Type Catalyst/Inducer Substrates Product Enantioselectivity (ee or er)
Mannich/Cyclization Proline Dibenzo[b,f] rsc.orgresearchgate.net-oxazepine-imines, Glutaraldehyde Dibenzo[b,f] rsc.orgresearchgate.net-oxazepine-fused 1,2-dihydropyridines up to >99:1 er
Desymmetrization Chiral Phosphoric Acid 3-Substituted Oxetanes, 2-amino-N-benzylphenols Chiral 1,4-Benzoxazepines up to 94% ee

Data compiled from studies on related oxazepine scaffolds. acs.orgnih.gov

Substrate Scope and Limitations of Current Synthetic Protocols

The synthetic protocols for pyrimido[4,5-b] rsc.orgresearchgate.netoxazepines and related fused heterocycles have been explored with a variety of substrates, but limitations still exist.

The solvent-controlled synthesis of dibenzo[b,f] rsc.orgresearchgate.netoxazepine derivatives demonstrates operational simplicity and relies on easily accessible substrates. researchgate.net Similarly, the one-pot synthesis of 5,6-dihydrobenzo[b]pyrimido[5,4-f] rsc.orgresearchgate.netoxazepines is noted for its use of various secondary amines in the final step, allowing for the creation of a library of derivatives. tandfonline.comresearchgate.net The synthesis of imidazole-fused 1,4-benzoxazepines has been achieved using substrates with both disubstituted and terminal alkyne groups. acs.org

However, the substrate scope can be limited. For instance, in the base-mediated synthesis of imidazole-fused benzoxazepines, reactions involving terminal alkynes led to isomeric products with altered skeletal structures, indicating a limitation of this specific pathway. acs.org The enantioselective desymmetrization of oxetanes, while effective for a range of N-benzyl protected aminophenols, shows some variability in yield and enantioselectivity depending on the electronic nature of substituents on the benzyl (B1604629) group. nih.gov

Furthermore, many of the developed syntheses, such as the Bischler-Napieralski-type reactions for pyrimido[4,5-b] rsc.orgresearchgate.netbenzothiazepines, are optimized for specific classes of starting materials like 5-amino-4,6-bis(arylthio)pyrimidines and carboxylic acids. researchgate.net While these methods are efficient for creating specific libraries of compounds, their broader applicability to a wider range of substituted pyrimidines or different ring systems may be restricted without further methodological development. researchgate.net The synthesis of novel triazine-based pyrimido[4,5-b] rsc.orgresearchgate.netdiazepines was successful with a range of chalcone (B49325) precursors, but the final cyclization with 2,4,5,6-tetraaminopyrimidine (B94255) dihydrochloride (B599025) required specific catalytic conditions (BF₃∙OEt₂) to proceed with high regioselectivity. nih.gov

Reactivity and Reaction Mechanisms of Pyrimido 4,5 B 1 2 Oxazepine

Electrophilic and Nucleophilic Substitution Reactions

The electronic nature of the pyrimidine (B1678525) ring, fused to the oxazepine moiety, makes the scaffold susceptible to nucleophilic attack, particularly when substituted with appropriate leaving groups. smolecule.commasterorganicchemistry.com This is a key strategy for introducing functional diversity.

Nucleophilic Substitution: The presence of electrophilic carbon centers in the pyrimidine portion of the molecule allows for nucleophilic substitution reactions. smolecule.com For instance, a common strategy involves the introduction of a halogen, such as chlorine, onto the pyrimidine ring. This halogen can then be displaced by various nucleophiles. A notable example is the reaction of 2-chloro-4-methyl-5,6-dihydrobenzo[b]pyrimido[5,4-f] smolecule.comrsc.orgoxazepine with secondary amines, which proceeds in moderate to good yields. researchgate.net In a related pyrimido[4,5-b] smolecule.comrsc.orgbenzothiazepine system, the 6-aryl sulfide (B99878) group can be oxidized to a sulfoxide (B87167), which then becomes a facile leaving group for substitution by nucleophiles like amines. researchgate.net This two-step sequence of oxidation followed by nucleophilic aromatic substitution (SNAr) is an effective method for derivatization. masterorganicchemistry.comresearchgate.net

Electrophilic Substitution: While nucleophilic substitutions are more commonly reported for this electron-deficient heterocyclic system, electrophilic substitution reactions are less prevalent. In related purine (B94841) systems, quaternisation (an electrophilic alkylation) at a pyridyl substituent has been shown to influence subsequent alkylation patterns within the purine ring itself. rsc.org However, specific studies detailing electrophilic substitution directly on the Pyrimido[4,5-b] smolecule.comrsc.orgoxazepine core are not extensively documented in current literature.

Oxidation Reactions

Oxidation reactions are a valuable tool for modifying the Pyrimido[4,5-b] smolecule.comrsc.orgoxazepine scaffold, primarily by targeting exocyclic functional groups. This can alter the electronic properties of the molecule and create intermediates for further transformations.

A key example of this is the selective oxidation of sulfide groups attached to the pyrimidine ring. smolecule.comresearchgate.net In studies on the closely related pyrimido[4,5-b] smolecule.comrsc.orgbenzothiazepine scaffold, aryl sulfide groups at position 4 are readily and selectively oxidized to the corresponding sulfoxide. researchgate.netrsc.org A common and effective oxidizing agent for this transformation is meta-chloroperbenzoic acid (m-CPBA). smolecule.comrsc.org This conversion is significant because the resulting sulfoxide is a better leaving group than the original sulfide, facilitating subsequent nucleophilic substitution reactions. researchgate.net This oxidation-displacement strategy is a powerful method for functionalizing the heterocyclic system. rsc.org

Reaction TypeReagentFunctional Group TargetedProductReference
Oxidationm-Chloroperbenzoic acid (m-CPBA)Aryl sulfideAryl sulfoxide smolecule.comresearchgate.netrsc.org

Functional Group Transformations and Derivatization Strategies

The derivatization of the Pyrimido[4,5-b] smolecule.comrsc.orgoxazepine core is essential for exploring its chemical space and developing compounds with specific properties. Strategies often involve multi-step sequences that transform existing functional groups into new ones. smolecule.com

A prominent derivatization strategy involves the oxidation of a thioether to a sulfoxide, followed by nucleophilic displacement, as previously mentioned. researchgate.net This allows for the introduction of a wide range of substituents, particularly amines, at that position. researchgate.netrsc.org Another effective method is the substitution of a halogen on the pyrimidine ring. For example, a chloro group can be displaced by various amines to generate a library of aminopyrimidine derivatives. researchgate.net

Furthermore, transformations on substituents attached to the nitrogen of the oxazepine ring are also utilized. In related benzoxazepine and benzodiazepine (B76468) systems, standard protecting groups like p-methoxyphenyl (PMP) and tosyl (Ts) are removed through oxidative cleavage or reductive conditions, respectively, to yield the free amine, which can then be further functionalized. acs.org

StrategyInitial GroupReagents/ConditionsFinal GroupReference
Oxidation-SubstitutionThioether1. m-CPBA 2. Nucleophile (e.g., Amine)Amine researchgate.netrsc.org
Nucleophilic SubstitutionChlorineSecondary AmineTertiary Amine researchgate.net
N-Deprotectionp-Methoxyphenyl (PMP)Ceric Ammonium Nitrate (CAN)Secondary Amine acs.org
N-DeprotectionTosyl (Ts)Sodium, NaphthaleneSecondary Amine acs.org

Ring-Opening and Ring-Contraction Pathways

While the synthesis and functionalization of the Pyrimido[4,5-b] smolecule.comrsc.orgoxazepine ring system are the primary focus of many studies, pathways involving the alteration of the seven-membered ring itself, such as ring-opening or ring-contraction, represent another facet of its reactivity.

Ring-contraction has been observed in related seven-membered heterocyclic systems. For example, a reaction sequence involving the chemoselective oxidation of N(1)-benzyl-2,7-dihydro-1H-azepine with m-CPBA, followed by a ring contraction, facilitates the stereoselective preparation of a six-membered piperidine (B6355638) derivative. nih.gov Such a pathway, if applied to the oxazepine ring of the pyrimido-fused system, could potentially lead to the formation of six-membered pyrimido-oxazine derivatives. The regioselectivity of ring-opening reactions of precursor molecules can also determine the final ring size. In the synthesis of non-fused 1,4-oxazepines from glycidol (B123203) precursors, the substitution pattern on the glycidol determines whether the final product is a seven-membered oxazepine or a six-membered oxazine (B8389632). researchgate.net

Ring-opening reactions can also be initiated by nucleophilic attack on the pyrimidine ring. In related pyrimidine N-oxides, nucleophilic addition at the C(6) position can lead to the cleavage of the C-N bond, opening the pyrimidine ring to form an open-chain intermediate that can subsequently cyclize into different heterocyclic systems. wur.nl

Biological Activity and Mechanistic Insights of Pyrimido 4,5 B 1 2 Oxazepine Derivatives

In Vitro Biological Evaluation Methodologies

The biological activities of pyrimido[4,5-b] nih.govnih.govoxazepine derivatives and related compounds are assessed using a variety of established in vitro methodologies.

Enzyme Inhibition Assays : To determine the inhibitory effects on specific enzymes, researchers utilize purified recombinant enzymes. For instance, lipoxygenase inhibition is measured spectrophotometrically by monitoring the change in absorbance resulting from the formation of conjugated dienes. dergipark.org.tr Kinase inhibition, such as against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, is often evaluated through cellular phosphorylation assays which measure the enzyme's ability to phosphorylate its substrate. nih.govnih.gov For HIV-1 integrase activity, commercially available kits are often employed, which use streptavidin-coated plates and biotin-labeled DNA substrates to quantify the enzyme's strand transfer capability. mdpi.com

Cell Viability and Cytotoxicity Assays : The most common method to evaluate the anti-proliferative and cytotoxic effects of these compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. researchgate.net This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. The results are typically expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population.

Tubulin Polymerization Assays : To assess the impact on microtubule dynamics, researchers may use in vitro tubulin polymerization assays. These assays typically monitor the change in light scattering or fluorescence of a reporter molecule as purified tubulin polymerizes into microtubules in the presence or absence of the test compound.

Apoptosis and Cell Cycle Analysis : Flow cytometry is a key technique used to investigate the mechanisms underlying cytotoxicity. It can be used to analyze the cell cycle distribution of treated cells to identify arrest at specific phases (e.g., G1, S, G2/M). nih.gov Furthermore, flow cytometry can detect markers of apoptosis, such as the presence of a sub-G1 peak, which indicates DNA fragmentation. nih.gov

Enzyme Inhibition Profiles

Derivatives of the pyrimido[4,5-b] fused heterocyclic system have been investigated for their ability to inhibit various enzymes implicated in disease.

Lipoxygenases (LOX) are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. mdpi.com While extensive experimental data on the lipoxygenase inhibitory activity of pyrimido[4,5-b] nih.govnih.govoxazepines is limited, related heterocyclic systems have been explored. For example, theoretical docking studies on pyrimido[4,5-b] nih.govnih.govbenzothiazepines, a structurally similar sulfur-containing analogue, suggested potential inhibitory activity against soybean 15-lipoxygenase (15-SLO). researchgate.net One derivative, compound (10e) in the study, was identified as a potent theoretical inhibitor with a calculated inhibitory constant (Ki) of 1.13 nM. researchgate.net Such computational findings suggest that the broader class of pyrimido[4,5-b]azepines may warrant further investigation as potential LOX inhibitors. The standard method for evaluating this activity in vitro involves a spectrophotometric assay where the enzyme's activity is measured in the presence of the test compound. dergipark.org.tr

A novel class of pyrimido[4,5-b]-1,4-benzoxazepines has been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.govresearchgate.net EGFR is a crucial receptor tyrosine kinase, and its aberrant signaling is involved in tumorigenesis. nih.gov Several tricyclic derivatives containing the oxazepine ring were found to be more potent EGFR inhibitors than their thiazepine (sulfur-containing) analogues. nih.gov Certain pyrimido[4,5-b]-1,4-benzoxazepine compounds demonstrated a significant ability to inhibit the autophosphorylation of EGFR in DiFi human colon adenocarcinoma cells, with IC50 values in the submicromolar to single-digit micromolar range. nih.gov Two compounds, in particular, showed potent EGFR inhibitory activity in cellular phosphorylation assays, with IC50 values of 0.47 µM and 0.69 µM. nih.govresearchgate.net These compounds were also highly selective when tested against a small panel of other kinases. nih.gov

Table 1: EGFR Tyrosine Kinase Inhibitory Activity of Select Pyrimido[4,5-b]-1,4-benzoxazepine Derivatives This is an interactive data table. You can sort and filter the data.

Compound Assay Type IC50 (µM)
Derivative 1 Cellular Phosphorylation 0.47

HIV-1 integrase is a viral enzyme essential for the replication of HIV by inserting the viral genome into the host cell's DNA. nih.govresearchgate.net Inhibition of this enzyme is a key strategy in antiretroviral therapy. mdpi.com While various heterocyclic scaffolds, such as dihydroxypyrimidine carboxamides and pyrido[1,2-a]pyrimidines, have been developed as potent HIV-1 integrase inhibitors, there is a lack of specific published research on the activity of pyrimido[4,5-b] nih.govnih.govoxazepine derivatives against this target. nih.govnih.gov The evaluation of potential inhibitors is typically performed using in vitro enzyme assays that measure the inhibition of the strand transfer step catalyzed by the recombinant HIV-1 integrase protein. mdpi.com

Microtubules are critical components of the cytoskeleton involved in cell division, making them an important target for anticancer drugs. nih.gov Agents that interfere with microtubule dynamics, either by stabilizing or depolymerizing them, can induce mitotic arrest and cell death. mdpi.com While certain fused pyrimidine (B1678525) systems, such as pyrimido[4,5-b]indoles, have been reported as potent microtubule depolymerizing agents that bind to the colchicine (B1669291) site on tubulin, specific data on the tubulin depolymerization activity of pyrimido[4,5-b] nih.govnih.govoxazepine derivatives are not prominent in the literature. nih.govnih.gov

Anti-Proliferative and Cytotoxic Effects (in vitro cancer cell lines)

The ability of pyrimido[4,5-b] nih.govnih.govoxazepine derivatives and related compounds to inhibit the growth of cancer cells has been evaluated against various human tumor cell lines. The cytotoxic activity is often linked to the inhibition of critical cellular targets, such as the EGFR tyrosine kinase. researchgate.net The fusion of a pyrimidine ring to a benzoxazepine system has been shown to result in compounds with significant cytotoxic activities. researchgate.net Similarly, other fused pyrimidine systems, such as pyrimido[4,5-e] nih.govnih.govresearchgate.netoxadiazines and pyrimido[4,5-b]quinolines, have demonstrated dose-dependent inhibition of malignant cell growth. nih.govresearchgate.net For instance, certain pyrimido[4,5-b]quinoline derivatives exhibited potent cytotoxic activity against the MCF-7 breast cancer cell line, with some compounds showing higher potency than the reference drug lapatinib. nih.gov One derivative, 4l, had an IC50 value of 1.62 µM against MCF-7 cells. nih.gov Another study on pyrimido-indole-oxadiazole hybrids found a promising candidate, 12c, with an IC50 of 1.1 µM against MCF-7 cells. nih.gov

Table 2: In Vitro Cytotoxicity of Selected Fused Pyrimidine Derivatives Against Human Cancer Cell Lines This is an interactive data table. You can sort and filter the data.

Compound Class Cell Line Cancer Type IC50 (µM)
Pyrimido[4,5-b]quinoline (4d) MCF-7 Breast 2.67
Pyrimido[4,5-b]quinoline (4i) MCF-7 Breast 4.31
Pyrimido[4,5-b]quinoline (4l) MCF-7 Breast 1.62

Antimicrobial and Antibacterial Activities (in vitro)

Following a comprehensive search of scientific literature, no specific studies detailing the in vitro antimicrobial or antibacterial activities of compounds containing the Pyrimido[4,5-b] nih.govnih.govoxazepine core structure were identified.

While research has been conducted on related pyrimidine-fused heterocyclic systems, such as pyrimido[4,5-b]indol-8-amine and pyrimido[4,5-b]quinoline derivatives which have demonstrated antibacterial and antimicrobial properties respectively, these findings are not directly applicable to the Pyrimido[4,5-b] nih.govnih.govoxazepine scaffold. nih.govphcogj.com Similarly, studies on benzo[f]benzo nih.govphcogj.comimidazo[1,2-d] nih.govnih.govoxazepine derivatives have reported limited antimicrobial activity. scielo.br However, data on the specific ring system of interest is not available.

Central Nervous System (CNS) Modulating Activities (in vitro mechanistic studies)

There is currently a lack of published in vitro mechanistic studies investigating the Central Nervous System (CNS) modulating activities of Pyrimido[4,5-b] nih.govnih.govoxazepine derivatives.

Research into analogous structures, such as pyrimido[4,5-d]azepines, has identified potent and selective 5-HT₂C receptor partial agonists, indicating that related scaffolds can modulate CNS targets. nih.govresearchgate.net However, this information is specific to the azepine-containing ring system and a different isomeric form of the pyrimidine fusion, and therefore cannot be extrapolated to the oxazepine derivatives .

Other Reported In Vitro Biological Activities

No dedicated studies on the in vitro antifungal properties of Pyrimido[4,5-b] nih.govnih.govoxazepine derivatives could be located in the available scientific literature. Investigations into structurally similar compounds, such as thiazole-based 8,9-dihydro-7H-pyrimido[4,5-b] nih.govnih.govdiazepines, have shown antifungal activity against Candida albicans and Cryptococcus neoformans. nih.gov This highlights the potential of the broader class of pyrimido-fused seven-membered heterocycles, but specific data for the oxazepine variant is absent.

A review of published research yielded no specific data on the in vitro anti-inflammatory effects of Pyrimido[4,5-b] nih.govnih.govoxazepine derivatives. Studies on related pyrimido-fused systems, including pyrimido[4,5-b]quinolines, have reported anti-inflammatory activity. phcogj.comnih.gov Additionally, certain benzo[f]benzo nih.govphcogj.comimidazo[1,2-d] nih.govnih.govoxazepine derivatives have been assessed for their effects on pro-inflammatory cytokines. scielo.br Nevertheless, these findings are not directly transferable to the Pyrimido[4,5-b] nih.govnih.govoxazepine core.

There are no specific in vitro or in vivo studies on the anticonvulsant activities of Pyrimido[4,5-b] nih.govnih.govoxazepine derivatives reported in the scientific literature. Research on related fused heterocyclic systems, including pyrimido[4,5-f] nih.govnih.govjmchemsci.comtriazolo[4,3-a] nih.govnih.govdiazepine (B8756704), has shown anticonvulsant properties in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens. nih.govresearchgate.net However, these findings pertain to a different pyrimidine fusion isomer and a diazepine ring, not the oxazepine ring system of interest.

No published data was found to suggest that Pyrimido[4,5-b] nih.govnih.govoxazepine derivatives have been investigated for progesterone (B1679170) receptor agonism.

Molecular Target Identification and Validation

The biological efficacy of Pyrimido[4,5-b] nih.govnih.govoxazepine derivatives is primarily attributed to their interaction with specific molecular targets within cellular signaling pathways. Extensive research has successfully identified and validated key protein kinases as primary targets for this class of compounds, shedding light on their mechanism of action.

The most prominently identified molecular targets for Pyrimido[4,5-b] nih.govnih.govoxazepine derivatives are members of the ErbB family of receptor tyrosine kinases, specifically the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). nih.govnih.gov These receptors are crucial mediators of cell signaling pathways that govern cell proliferation, differentiation, and survival. Their aberrant activation is a well-established driver in the development and progression of various human cancers.

A novel class of pyrimido[4,5-b]-1,4-benzoxazepines has been described as potent inhibitors of EGFR tyrosine kinase. nih.gov Certain compounds within this series have demonstrated significant inhibitory activity in cellular phosphorylation assays, with IC50 values in the sub-micromolar range, indicating a strong potential to block EGFR signaling in a cellular context. nih.govresearchgate.net Further studies on related tricyclic pyrimido[4,5-b]-1,4-benzoxazepines confirmed their ability to inhibit the autophosphorylation of EGFR in DiFi cells, with IC50 values generally ranging from the single-digit micromolar to submicromolar levels. nih.gov

The validation of EGFR as a direct target has been substantiated through structural biology. For a closely related novel 7,6 fused bicyclic scaffold, pyrimido[4,5-b]azepine, an X-ray co-crystal structure with EGFR was determined. nih.gov This provided critical insights into the binding mode, revealing that the N-1 and N-3 nitrogens of the pyrimido[4,5-b]azepine scaffold form hydrogen-bonding interactions with the main chain NH of Met793. nih.gov Additionally, a water-mediated hydrogen bond network involves the side chain of Thr854, and the NH proton at the 9-position forms another hydrogen bond with the carbonyl group of Met793. nih.gov This detailed molecular interaction map provides unequivocal evidence of direct binding to the ATP-binding site of the EGFR kinase domain, thereby validating it as a molecular target.

Beyond EGFR, certain derivatives have shown dual inhibitory activity against both HER2 and EGFR. nih.gov One such 6-substituted amide derivative displayed potent inhibition of both HER2 and EGFR kinases with IC50 values of 24 nM and 36 nM, respectively. nih.gov This dual-targeting capability is of significant therapeutic interest, as it can potentially overcome resistance mechanisms that may arise from the activation of alternative signaling pathways.

While EGFR and HER2 are the most thoroughly validated targets for this specific scaffold, the broader class of pyrimido-fused heterocycles has been explored for activity against other kinases. For instance, 9H-pyrimido[4,5-b]indole derivatives, which share a similar heterocyclic core, have been identified as inhibitors of casein kinase 1 (CK1δ/ε) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), as well as dual RET and TRKA inhibitors. mdpi.comnih.gov However, for the pyrimido[4,5-b] nih.govnih.govoxazepine series, the preponderance of evidence points towards selective inhibition of the EGFR/HER2 axis.

The table below summarizes the inhibitory activities of representative Pyrimido[4,5-b] nih.govnih.govoxazepine and related derivatives against their identified molecular targets.

Compound ClassDerivativeMolecular TargetAssay TypeIC50Reference
Pyrimido[4,5-b]-1,4-benzoxazepinesCompound AEGFRCellular Phosphorylation0.47 µM nih.gov
Pyrimido[4,5-b]-1,4-benzoxazepinesCompound BEGFRCellular Phosphorylation0.69 µM nih.gov
Pyrimido[4,5-b]azepinesCompound 19bHER2Kinase Assay24 nM nih.gov
Pyrimido[4,5-b]azepinesCompound 19bEGFRKinase Assay36 nM nih.gov

Structure Activity Relationship Sar Studies of Pyrimido 4,5 B 1 2 Oxazepine Derivatives

Influence of Substituents on Biological Potency

The biological potency of pyrimido[4,5-b] eurekaselect.comrsc.orgoxazepine derivatives is significantly influenced by the nature and position of various substituents on the heterocyclic scaffold. Studies on analogous fused pyrimidine (B1678525) systems, such as pyrimido[4,5-b]quinolines and pyrimido[4,5-b]azepines, have demonstrated that modifications to the pyrimidine and oxazepine rings can drastically alter their inhibitory activities against various biological targets, including protein kinases. nih.govnih.gov

For instance, in a series of pyrimido[4,5-b]-1,4-benzoxazepines developed as epidermal growth factor receptor (EGFR) kinase inhibitors, the introduction of specific substituents on the benzoxazepine moiety led to compounds with potent inhibitory activity. nih.gov While specific SAR data for a wide range of substituents on the core pyrimido[4,5-b] eurekaselect.comrsc.orgoxazepine ring is not extensively documented in publicly available literature, general principles can be inferred from related heterocyclic systems.

The nature of the substituent at the 4-position of the pyrimidine ring is often a key determinant of activity. For many kinase inhibitors with a fused pyrimidine core, anilino- or other arylamino- substituents at this position are crucial for binding to the ATP-binding site of the enzyme. nih.gov The electronic and steric properties of the substituents on this aryl ring can further modulate the potency and selectivity of the compound.

Substitutions on the oxazepine ring also play a vital role. The introduction of functional groups can influence the molecule's solubility, metabolic stability, and interaction with the target protein. For example, in the development of pyrimido[4,5-b]azepine derivatives as HER2/EGFR dual inhibitors, optimization of functional groups on the azepine ring was a key strategy. nih.gov

To illustrate the impact of substituents, the following table summarizes hypothetical SAR data based on common observations in related fused pyrimidine kinase inhibitors:

Compound R1 (on Pyrimidine) R2 (on Oxazepine) R3 (on 4-Anilino) Biological Activity (IC50, nM)
1aHHH>1000
1bClHH500
1cHCH3H800
1dHH3-Cl250
1eHH4-OCH3150

This table is illustrative and based on general SAR principles for similar heterocyclic compounds.

Positional Isomer Effects on Activity

The spatial arrangement of atoms and functional groups in a molecule, known as positional isomerism, can have a profound impact on its biological activity. In the context of pyrimido[4,5-b] eurekaselect.comrsc.orgoxazepines, the relative positions of the nitrogen and oxygen atoms in the seven-membered ring, as well as the fusion pattern of the pyrimidine ring, are critical.

The fusion of the pyrimidine ring to the oxazepine ring at the [4,5-b] position results in a specific topology. An alternative fusion, for instance at the [5,4-b] position, would create a different scaffold, pyrimido[5,4-b] eurekaselect.comrsc.orgoxazepine, with a distinct three-dimensional structure and likely a different biological profile. The positioning of nitrogen atoms in the pyrimidine ring and the oxygen and nitrogen atoms in the oxazepine ring are crucial for establishing key interactions, such as hydrogen bonds, with target proteins. nih.gov

Importance of Ring Fusion and Skeletal Variations

The fusion of the pyrimidine and oxazepine rings to form the tricyclic pyrimido[4,5-b] eurekaselect.comrsc.orgoxazepine scaffold is a fundamental determinant of its biological properties. This rigidified structure reduces the conformational flexibility of the molecule, which can be advantageous for binding to a specific target by pre-organizing the key interacting moieties in a favorable orientation.

The nature of the seven-membered ring is also critical. A comparative study of pyrimido[4,5-b]-1,4-benzoxazepines, thiazepines (containing sulfur), and diazepines (containing two nitrogen atoms) as EGFR tyrosine kinase inhibitors demonstrated that the oxazepine derivatives were generally more potent than their thiazepine counterparts. nih.gov The diazepines, while also active, exhibited different structure-activity relationships, highlighting the significant impact of the heteroatoms in the seven-membered ring on the compound's biological activity and selectivity. nih.gov

Skeletal variations, where the core scaffold is altered, can lead to the discovery of novel compounds with improved properties. This can involve changing the size of the rings, the types of heteroatoms, or the fusion pattern. For example, replacing the oxazepine ring with a different heterocyclic system could modulate the compound's ADME (absorption, distribution, metabolism, and excretion) properties and its target selectivity profile.

Conformational Analysis and Bioactive Conformations

The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. Conformational analysis of pyrimido[4,5-b] eurekaselect.comrsc.orgoxazepine derivatives is essential to understand their preferred shapes and to identify the specific conformation, or "bioactive conformation," that is responsible for their biological activity.

While specific conformational analysis studies on the pyrimido[4,5-b] eurekaselect.comrsc.orgoxazepine core are not widely reported, studies on related fused heterocyclic systems can provide insights. The bioactive conformation is the specific 3D arrangement of a molecule when it is bound to its biological target. irbbarcelona.orgnih.gov Identifying this conformation is a key goal in drug design, as it provides a template for the design of new, more potent, and selective molecules. Computational methods, such as molecular modeling and quantum mechanics calculations, can be employed to predict the likely low-energy conformations of these molecules and to dock them into the active site of a target protein to hypothesize the bioactive conformation. irbbarcelona.org An X-ray co-crystal structure of a pyrimido[4,5-b]azepine derivative with EGFR has provided valuable information on the bioactive conformation and key binding interactions. nih.gov

Pharmacophore Elucidation and Ligand-Based Design Principles

Pharmacophore modeling is a powerful tool in ligand-based drug design, where the three-dimensional arrangement of essential features of a molecule required for its biological activity is identified. fiveable.megardp.org A pharmacophore model for pyrimido[4,5-b] eurekaselect.comrsc.orgoxazepine derivatives would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

The elucidation of a pharmacophore for a series of active pyrimido[4,5-b] eurekaselect.comrsc.orgoxazepine derivatives would involve:

Identifying a set of active compounds: A diverse set of molecules with known biological activity against a specific target is required.

Conformational analysis: The possible conformations of each molecule are generated.

Feature identification: The key chemical features common to the active molecules are identified.

Pharmacophore generation and validation: A 3D model representing the spatial arrangement of these features is created and validated using a set of known active and inactive compounds.

Once a validated pharmacophore model is established, it can be used as a 3D query to search large chemical databases for new molecules that fit the model and are therefore likely to be active. This approach is particularly useful when the three-dimensional structure of the biological target is unknown.

Computational and Theoretical Studies of Pyrimido 4,5 B 1 2 Oxazepine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For pyrimido[4,5-b] researchgate.netnih.govoxazepine derivatives, this method has been instrumental in understanding their interactions with biological targets, particularly protein kinases, which are crucial in cancer therapy.

Derivatives such as pyrimido[4,5-b]-1,4-benzoxazepines have been identified as a novel class of inhibitors for the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. researchgate.netnih.gov Docking studies are employed to simulate the binding of these compounds into the ATP-binding site of EGFR. These simulations help to elucidate the specific molecular interactions responsible for their inhibitory activity.

For the closely related pyrimido[4,5-b]azepine scaffold, designed as dual HER2/EGFR inhibitors, X-ray co-crystal structures have validated the binding modes predicted by docking. nih.gov Key interactions identified include:

Hydrogen Bonds: The N-1 and N-3 nitrogens of the pyrimidine (B1678525) ring are critical, forming hydrogen bonds with the main chain NH of Met793 and the side chain of Thr854 in the EGFR active site, often through a water-mediated network. nih.gov

Additional Interactions: The NH group at the 9-position of the azepine ring can form an additional hydrogen bond with the carbonyl group of Met793, further anchoring the ligand in the binding pocket. nih.gov

These detailed interaction maps, generated through molecular docking, are crucial for the rational design of new derivatives with improved potency and selectivity.

Table 1: Key Molecular Docking Interactions for Pyrimido-Fused Scaffolds with EGFR

Interacting Ligand Group Target Amino Acid Residue Type of Interaction Reference
Pyrimidine N-1 Nitrogen Met793 (main chain) Hydrogen Bond nih.gov
Pyrimidine N-3 Nitrogen Thr854 (side chain) Water-mediated Hydrogen Bond nih.gov
Azepine/Oxazepine NH Met793 (carbonyl) Hydrogen Bond nih.gov

Ab Initio Calculations and Density Functional Theory (DFT) Studies

Quantum chemical methods like Ab Initio calculations and Density Functional Theory (DFT) provide a deeper understanding of the electronic structure and reactivity of the pyrimido[4,5-b] researchgate.netnih.govoxazepine system.

DFT calculations are invaluable for studying the mechanisms of chemical reactions used to synthesize complex heterocyclic systems. For instance, the synthesis of pyrimido[4,5-b]azepines has been achieved through an intramolecular Claisen-type condensation. nih.gov DFT methods can be used to model this reaction by:

Optimizing the geometries of reactants, intermediates, transition states, and products.

Calculating the activation energies associated with each step, thus predicting the most favorable reaction pathway.

Analyzing the electronic changes that occur throughout the reaction.

In studies of other oxazepine derivatives, DFT calculations using the B3LYP functional have been employed to optimize the stationary points of reaction pathways, confirming the stability of intermediates and products. orientjchem.org Such theoretical investigations provide mechanistic insights that can guide the optimization of reaction conditions and improve synthetic yields.

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's chemical reactivity and electronic properties. nih.govaimspress.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.netnih.gov

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy suggests a better electron-donating capability.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron-accepting capability.

HOMO-LUMO Gap: A small energy gap is associated with high chemical reactivity, low kinetic stability, and higher polarizability, which can correlate with increased biological activity. nih.gov

DFT calculations are the standard method for determining these parameters. aimspress.comschrodinger.com For pyrimido[4,5-b] researchgate.netnih.govoxazepine derivatives, this analysis helps predict their reactivity in biological systems and their potential for charge-transfer interactions within a receptor's active site. researchgate.netnih.gov

Table 2: Conceptual Significance of Frontier Molecular Orbitals in Drug Design

Parameter Description Implication for Pyrimido[4,5-b] researchgate.netnih.govoxazepine
EHOMO Energy of the Highest Occupied Molecular Orbital Indicates electron-donating capacity for interactions.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Indicates electron-accepting capacity for interactions.
ΔE (HOMO-LUMO Gap) Energy difference between HOMO and LUMO A smaller gap often correlates with higher chemical reactivity and potential biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comresearchgate.net For pyrimido[4,5-b] researchgate.netnih.govoxazepine analogues, QSAR is a powerful tool for predicting the activity of newly designed molecules and understanding the structural features required for potency.

3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly insightful. These methods generate 3D contour maps that visualize the regions around a molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor properties would likely enhance or diminish activity.

For related heterocyclic systems like benzoxazepines and pyrido[2,3-d]pyrimidines developed as kinase inhibitors, 3D-QSAR models have successfully identified key structural requirements for high potency. researchgate.netmdpi.com These models help rationalize the observed activity of existing compounds and provide a predictive framework for designing new derivatives with optimized interactions with the target, such as EGFR or other kinases.

Molecular Dynamics Simulations to Understand Binding Dynamics

While molecular docking provides a static snapshot of a ligand-target complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements and interactions of the complex over time. researchgate.net This technique is crucial for assessing the stability of the binding pose predicted by docking and for understanding the conformational changes that may occur upon ligand binding.

For kinase inhibitors based on scaffolds like pyrazolo[3,4-d]pyrimidinone and imidazo[4,5-b]pyridine, MD simulations have been used to:

Assess Complex Stability: By calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time, researchers can confirm if the ligand remains stably bound in the active site. researchgate.netresearchgate.net

Analyze Conformational Flexibility: Root-mean-square fluctuation (RMSF) analysis can identify which parts of the protein or ligand are flexible or rigid during the interaction.

Calculate Binding Free Energy: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide a more accurate estimation of the binding affinity.

Applying MD simulations to a pyrimido[4,5-b] researchgate.netnih.govoxazepine-EGFR complex would provide critical information on the stability of the key hydrogen bonds and other interactions, offering a more complete picture of the binding dynamics. researchgate.net

In Silico Screening and Virtual Library Design

In silico or virtual screening is a computational approach used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. This process begins with the design of a virtual library, which can be created based on a core scaffold like pyrimido[4,5-b] researchgate.netnih.govoxazepine.

The process typically involves:

Scaffold Definition: The pyrimido[4,5-b] researchgate.netnih.govoxazepine core is defined as the base structure.

Library Enumeration: A large virtual library of derivatives is generated by systematically adding a wide variety of chemical substituents at designated modification points on the scaffold.

High-Throughput Virtual Screening (HTVS): This library of virtual compounds is then rapidly screened against a biological target (e.g., the EGFR active site) using molecular docking algorithms.

Hit Identification: Compounds are ranked based on their predicted binding affinity (docking score), and the top-ranked molecules are selected as "hits" for further investigation, including chemical synthesis and biological testing.

This approach allows for the cost-effective exploration of a vast chemical space, significantly increasing the efficiency of identifying novel and potent lead compounds for drug development.

Future Perspectives and Research Directions for Pyrimido 4,5 B 1 2 Oxazepine

Development of Novel and Green Synthetic Methodologies

The advancement of synthetic chemistry is crucial for the exploration of the pyrimido[4,5-b] nih.govnih.govoxazepine scaffold. Future research will likely focus on creating more efficient, cost-effective, and environmentally friendly synthetic routes.

Multicomponent Reactions: One-pot, multicomponent reactions are highly desirable for building molecular complexity in a single step, reducing waste and saving time. The development of such reactions for pyrimido[4,5-b]quinolines suggests a promising avenue for synthesizing libraries of pyrimido[4,5-b] nih.govnih.govoxazepine derivatives. doi.org

Green Chemistry Approaches: Emphasis on green chemistry will drive the adoption of solvent-free reaction conditions, mechanochemical synthesis (ball-milling), and the use of eco-friendly catalysts. rsc.org For instance, the use of graphite (B72142) oxide as a green heterogeneous carbocatalyst has been demonstrated for the synthesis of other diazepine (B8756704) derivatives in aqueous ethanol. rsc.org These principles can be applied to develop sustainable synthetic protocols for the target scaffold.

Catalyst Innovation: The exploration of novel catalysts, such as innovative acidic nanocatalysts, can lead to high-efficiency synthesis under mild conditions. nih.gov Research into metal-catalyzed cross-coupling reactions, like those used for synthesizing benzothiazepines, could also be adapted to create diverse pyrimido[4,5-b] nih.govnih.govoxazepines. acs.orgnih.govresearchgate.net

Exploration of Undiscovered Biological Activities and Molecular Targets

While initial studies on related compounds have focused on areas like cancer, the full biological potential of the pyrimido[4,5-b] nih.govnih.govoxazepine core remains largely untapped.

Broadening the Scope of Screening: Fused pyrimidine (B1678525) systems are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and diuretic effects. nih.goveurekaselect.com Systematic screening of pyrimido[4,5-b] nih.govnih.govoxazepine libraries against a broad panel of biological targets could uncover novel therapeutic applications. For example, related imidazo[4,5-b]pyridines have shown antiproliferative and antiviral activities. mdpi.com

New Molecular Targets: Research has identified pyrimido[4,5-b]-1,4-benzoxazepines as inhibitors of the epidermal growth factor receptor (EGFR) kinase. nih.govresearchgate.net Future work could explore other kinases or enzyme families. Furthermore, pyrimido[4,5-d]azepines have been designed as potent 5-HT2C receptor agonists, and pyrimido[4,5-c]oxepines as γ-secretase modulators, suggesting that the pyrimido-oxazepine scaffold could be directed toward G-protein coupled receptors (GPCRs) and other enzyme systems relevant to neurological and other disorders. nih.govnih.gov

Advanced Derivatization for Enhanced Potency and Selectivity

To translate a promising scaffold into a viable drug candidate, extensive medicinal chemistry efforts are required to optimize its properties. Advanced derivatization is key to this process.

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are essential to understand how different substituents on the pyrimido[4,5-b] nih.govnih.govoxazepine ring system influence biological activity. As seen with pyrimido[4,5-b]azepine derivatives, modifications at specific positions, such as the 4-anilino and 6-functional groups, can lead to potent and selective compounds. nih.gov

Computational Chemistry: The use of computational tools, such as molecular docking and homology modeling, can rationalize binding modes and guide the rational design of new derivatives with improved potency and selectivity. nih.govresearchgate.net This approach has been successfully used to develop selective 5-HT2C receptor agonists from a pyrimido[4,5-d]azepine core. nih.gov

Bioisosteric Replacement: Employing bioisosteric replacement strategies can improve pharmacokinetic and pharmacodynamic properties. For instance, replacing a key functional group with another that has similar physical or chemical properties can enhance absorption, distribution, metabolism, and excretion (ADME) profiles while maintaining or improving target engagement.

Application in Chemical Biology Probes

Chemical probes are small molecules used to study biological systems and validate drug targets. chemicalprobes.org Potent and selective pyrimido[4,5-b] nih.govnih.govoxazepine derivatives could be developed into valuable research tools.

Target Identification and Validation: A highly selective pyrimido[4,5-b] nih.govnih.govoxazepine ligand could be used to probe the function of its specific biological target (e.g., a particular kinase or receptor) in cellular and in vivo models.

Development of Imaging Agents: By attaching a fluorescent dye or a positron-emitting isotope, these compounds could be converted into imaging agents for techniques like fluorescence microscopy or Positron Emission Tomography (PET), allowing for the visualization and tracking of their molecular targets in living systems.

Role in Material Science and Agricultural Chemistry

The application of heterocyclic compounds is not limited to medicine. The unique structural and electronic properties of the pyrimido[4,5-b] nih.govnih.govoxazepine nucleus may lend themselves to applications in other scientific domains.

Material Science: While an unexplored area for this specific scaffold, nitrogen- and oxygen-containing heterocycles can sometimes exhibit interesting properties for the development of organic light-emitting diodes (OLEDs), sensors, or functional polymers. Future research could investigate the photophysical properties of pyrimido[4,5-b] nih.govnih.govoxazepine derivatives.

Agricultural Chemistry: Many commercial pesticides and herbicides are based on heterocyclic structures. The biological activity of oxazepine derivatives has been explored in an agricultural context, with some showing promise as insecticides. researchgate.net Screening pyrimido[4,5-b] nih.govnih.govoxazepine libraries for activity against common agricultural pests, fungi, or weeds could open up new avenues for development in this sector.

Design of Multi-Targeting Pyrimido[4,5-B]nih.govnih.govoxazepine Ligands

Complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways. Multi-target drugs, designed to engage several therapeutic targets simultaneously, are an emerging paradigm to address this complexity. frontiersin.org

Dual-Target Inhibitors: The pyrimido[4,5-b]azepine scaffold has already been utilized to create dual inhibitors of HER2 and EGFR kinases. nih.gov Similarly, the pyrimido[4,5-b] nih.govnih.govoxazepine core could be decorated with appropriate functional groups to simultaneously inhibit two or more related targets (e.g., different kinases in a signaling pathway) or unrelated targets that are both implicated in a specific disease.

Enhanced Therapeutic Efficacy: By modulating multiple pathways, multi-targeting agents may offer improved therapeutic outcomes, overcome drug resistance, and potentially have a better side-effect profile compared to a combination of single-target drugs. frontiersin.org The versatility of the pyrimido[4,5-b] nih.govnih.govoxazepine scaffold makes it an attractive candidate for this rational design approach.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.